molecular formula C9H17NO2 B1274669 (2-Ethyl-piperidin-1-yl)-acetic acid CAS No. 878431-25-5

(2-Ethyl-piperidin-1-yl)-acetic acid

Cat. No. B1274669
M. Wt: 171.24 g/mol
InChI Key: RYTJAZFEWYEBMF-UHFFFAOYSA-N
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Description

“2-Ethyl-piperidin-1-yl-acetic acid” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Specific methods of piperidine synthesis have been widely reviewed in recent years .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “2-Ethyl-piperidin-1-yl-acetic acid”, is crucial to their function . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine and its derivatives are crucial to their function and safety . For instance, piperidine is a colorless liquid with an objectionable odor . It is miscible with water and has a density of 0.862 g/mL .

Scientific Research Applications

Microscale Preparation of Esters

  • A study described a microscale method for preparing the pentafluorobenzyl ester of an organic acid using a volatile base, N-ethyl-piperidine. This method is applicable for assaying indole-3-acetic acid in plant material like olive leaves (Epstein & Cohen, 1981).

Synthesis and Biological Properties

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, leading to the creation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which has shown good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-Aggregation Activity

  • The reaction of certain acetic acids with amines, including piperidine, resulted in compounds with anti-aggregation activity (Gurevich et al., 2020).

Integrin Antagonists

  • Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate was developed as a potent and orally active fibrinogen receptor antagonist, demonstrating potential for antithrombotic treatment (Hayashi et al., 1998).

Asymmetric Synthesis in Alkaloid Production

  • The asymmetric intramolecular Michael reaction of acyclic compounds led to the production of piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, a chiral building block for alkaloid synthesis (Hirai et al., 1992).

Anti-Bacterial Studies

  • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity (Khalid et al., 2016).

Synthesis of Fluorescent Compounds

  • The reaction of different coumarin 4-acetic acids with piperidine resulted in highly fluorescent ethenes, useful in emission studies (Sanap & Samant, 2012).

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTJAZFEWYEBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390383
Record name (2-Ethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-piperidin-1-yl)-acetic acid

CAS RN

878431-25-5
Record name (2-Ethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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